molecular formula C31H24O10 B1246353 curtisian A

curtisian A

Katalognummer: B1246353
Molekulargewicht: 556.5 g/mol
InChI-Schlüssel: QDZWMWAQPMOEEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Curtisian A is a naturally occurring secondary metabolite classified as a p-terphenyl analog. It was first isolated from the fungus Hydnellum concrescens and has demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 0.99 μM, making it a candidate for diabetes management . The compound features a central benzene ring flanked by two para-substituted aromatic rings, a structural motif common to p-terphenyl derivatives. Its bioactivity is attributed to the benzene core, which enhances enzyme inhibition compared to analogs with alternative ring systems (e.g., benzoquinone) .

Eigenschaften

Molekularformel

C31H24O10

Molekulargewicht

556.5 g/mol

IUPAC-Name

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] benzoate

InChI

InChI=1S/C31H24O10/c1-17(32)38-27-25(20-9-13-23(35)14-10-20)29(40-19(3)34)30(41-31(37)22-7-5-4-6-8-22)26(28(27)39-18(2)33)21-11-15-24(36)16-12-21/h4-16,35-36H,1-3H3

InChI-Schlüssel

QDZWMWAQPMOEEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O

Synonyme

curtisian A
curtisian-A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Compound Source Molecular Formula Key Bioactivity Activity Data (IC50/EC50)
Curtisian A Hydnellum concrescens Not fully reported α-Glucosidase inhibition 0.99 μM
Curtisian A Paxillus curtisii Not fully reported Lipid peroxidation inhibition 0.15 mg/mL (vs. vitamin E: 2.5 mg/mL)
Curtisian H Paxillus curtisii C41H42O14 Antioxidant (DPPH scavenging) Not quantified
Curtisian I Paxillus curtisii C28H28O11 DPPH radical scavenging 19.1 μmol/L
Curtisian C Paxillus curtisii Not fully reported Neuroprotection (glutamate toxicity) ED50: 2.5 mM

Key Findings

Structural Variations: Curtisian A from Hydnellum concrescens and Paxillus curtisii may differ in substituents, though both retain the p-terphenyl backbone. For instance, Curtisian H (C41H42O14) has multiple ester and hydroxyl groups, contributing to its higher molecular weight (758.76 g/mol) compared to Curtisian I (528.5 g/mol) . The central benzene ring in Curtisian A enhances α-glucosidase inhibition, whereas analogs with benzoquinone cores (e.g., compound 36 in ) show reduced activity .

Bioactivity Divergence :

  • Curtisian A from Hydnellum concrescens targets α-glucosidase, critical for carbohydrate metabolism in diabetes .
  • Curtisians A–D from Paxillus curtisii inhibit lipid peroxidation (IC50: 0.14–0.24 mg/mL) and exhibit neuroprotective effects against glutamate and H2O2-induced toxicity (ED50: 1.1–8.9 mM) .
  • Curtisian I demonstrates antioxidant activity via DPPH scavenging (IC50: 19.1 μmol/L), highlighting the role of hydroxyl groups in radical quenching .

Source-Dependent Variability: Analog naming inconsistencies exist; e.g., "Curtisian A" refers to distinct compounds in Hydnellum and Paxillus species, underscoring the need for precise taxonomic and structural characterization .

Q & A

How can Curtisian A be structurally characterized using advanced spectroscopic techniques?

Basic Research Question
Curtisian A’s structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR, analyze proton (¹H) and carbon (¹³C) spectra to identify functional groups and connectivity. HR-MS confirms molecular weight and formula, while X-ray crystallography resolves stereochemistry. Challenges include isolating pure samples and interpreting overlapping signals in complex regions (e.g., aromatic or ester-rich environments). Reference spectral libraries for related compounds, such as Curtisian H (C₄₁H₄₂O₁₄), can guide assignments .

What experimental strategies optimize the synthesis of Curtisian A in laboratory settings?

Basic Research Question
Synthetic routes for Curtisian A should prioritize modular esterification and hydroxyl protection strategies. Key steps:

  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
  • Stepwise esterification with activated acyl donors (e.g., acyl chlorides) under mild conditions.
  • Purification via flash chromatography or preparative HPLC to isolate intermediates.
    Optimize reaction parameters (temperature, solvent polarity, catalyst) using design of experiments (DoE) to maximize yield. Validate purity at each stage using TLC and LC-MS .

How can researchers design in vitro assays to evaluate Curtisian A’s bioactivity?

Advanced Research Question
Design assays tailored to hypothesized mechanisms (e.g., enzyme inhibition or receptor binding):

  • Target-specific assays : Use fluorescence-based or colorimetric kits (e.g., ATPase activity assays for kinase targets).
  • Cell-based models : Employ immortalized cell lines with relevant pathways (e.g., cancer lines for cytotoxicity studies).
  • Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
    Include positive controls (known inhibitors/agonists) and account for solvent interference (e.g., DMSO tolerance <0.1%). Replicate experiments (n=3) to ensure statistical rigor .

What computational methods validate Curtisian A’s molecular interactions?

Advanced Research Question
Combine molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS):

  • Docking : Screen against protein targets (e.g., PDB entries) to predict binding affinities and poses.
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated systems.
    Validate predictions with experimental data (e.g., mutagenesis or SPR binding assays). Use cheminformatics tools (RDKit) to analyze pharmacophore features .

How should researchers address contradictory data on Curtisian A’s mechanism of action?

Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Mitigate by:

  • Standardizing protocols : Adopt uniform cell lines, buffer conditions, and endpoint measurements.
  • Orthogonal validation : Confirm findings using independent techniques (e.g., CRISPR knockouts alongside pharmacological inhibition).
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., batch-to-batch compound variability) .

What methodologies assess Curtisian A’s stability under physiological conditions?

Basic Research Question
Conduct stability studies in simulated biological matrices:

  • pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma stability : Use human or animal plasma to assess esterase-mediated hydrolysis.
  • Thermal stability : Store at 4°C, 25°C, and 37°C to determine shelf-life. Quantify degradation products using HR-MS and compare to reference standards .

How can analytical methods for Curtisian A be validated to meet regulatory standards?

Advanced Research Question
Follow ICH Q2(R1) guidelines:

ParameterRequirementExample for Curtisian A
SpecificityResolve peaks from impurities≥2.0 resolution in HPLC
LinearityR² ≥0.99 over 50–150% range5-point calibration curve
AccuracyRecovery 98–102%Spiked matrix samples
PrecisionRSD ≤2% for intra-/inter-dayTriplicate injections over 3 days
Document robustness by varying column temperature and flow rates .

What strategies improve the isolation of Curtisian A from natural sources?

Basic Research Question
Optimize extraction from plant/fungal material using:

  • Solvent selection : Test polarity gradients (hexane → ethyl acetate → methanol).
  • Chromatography : Use size-exclusion (Sephadex LH-20) or reverse-phase columns.
  • Bioassay-guided fractionation : Track bioactive fractions via cytotoxicity or antimicrobial assays.
    Characterize yield and purity at each step using NMR and LC-UV .

How can target identification for Curtisian A be systematically approached?

Advanced Research Question
Employ proteomics and chemoproteomics:

  • Affinity chromatography : Immobilize Curtisian A on beads to pull down binding proteins.
  • SILAC (Stable Isotope Labeling by Amino acids in Cell culture) : Identify differentially expressed proteins in treated vs. untreated cells.
  • Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.
    Validate candidates with CRISPRi knockdowns or in vitro reconstitution assays .

What experimental designs evaluate Curtisian A’s synergistic effects with other compounds?

Advanced Research Question
Use combination index (CI) models (Chou-Talalay method):

  • Dose-matrix screening : Test Curtisian A with partner drugs at fixed ratios (e.g., 1:1, 1:2).
  • CI calculation : CI <1 indicates synergy; CI >1 indicates antagonism.
    Mechanistic studies (e.g., transcriptomics) can uncover pathways driving synergy. Replicate in 3D cell cultures or patient-derived organoids for translational relevance .

Notes

  • Evidence Usage : References to experimental protocols (e.g., NMR, synthesis) derive from analogous methodologies for Curtisian H , while advanced research frameworks (e.g., target identification, synergy) align with principles from computational and pharmacological guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
curtisian A
Reactant of Route 2
Reactant of Route 2
curtisian A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.